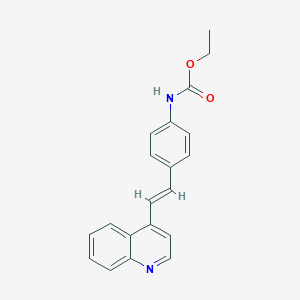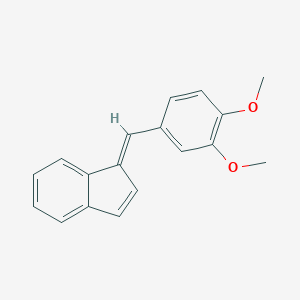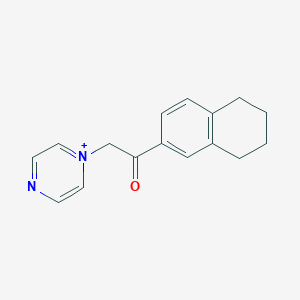![molecular formula C16H15NO4S B271437 (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid, also known as BOTA, is a thiazolopyridine derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents.
作用机制
The mechanism of action of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a critical role in the development of inflammatory diseases. This compound also possesses analgesic properties by inhibiting the production of prostaglandins, which are involved in the perception of pain. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
实验室实验的优点和局限性
The advantages of using (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid in lab experiments include its potent anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid. One potential direction is the development of new therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis process for this compound to make it more accessible for further studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成方法
The synthesis of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid involves a multi-step process that begins with the reaction of 2-aminothiazole with ethyl acetoacetate to yield 4-ethyl-2-(2-oxo-2-phenylethyl)thiazole. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the thiazolopyridine ring system. The final step involves the reaction of the resulting compound with benzoyl chloride to introduce the benzoyl group at the 8-position of the molecule.
科学研究应用
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid has been extensively studied for its potential biological and pharmacological activities. In vitro studies have shown that this compound possesses potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess antitumor activities by inducing apoptosis in cancer cells and inhibiting angiogenesis. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
属性
分子式 |
C16H15NO4S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H15NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11H,6-9H2,(H,18,19) |
InChI 键 |
DZLRINQZFUBGSQ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)